molecular formula C19H19ClN4O3S B2618228 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-67-8

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2618228
CAS No.: 946356-67-8
M. Wt: 418.9
InChI Key: HIPDSFZUPGZUBV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, built on a molecular scaffold that combines a substituted pyrimidine ring with a benzenesulfonamide group. Compounds featuring pyrimidine cores are well-established in scientific literature for their diverse biological activities, which often include antimicrobial and antiviral properties . Similarly, the sulfonamide functional group is a critical pharmacophore in a major class of antibacterial agents and is also extensively investigated for its inhibitory effects on enzymes such as carbonic anhydrases , making it a target in cancer and other therapeutic research . The specific structure of this compound, which includes a 6-ethoxy-2-methylpyrimidine moiety linked to a 4-chlorobenzenesulfonamide group via an aniline bridge, presents a complex framework for structure-activity relationship (SAR) studies. Researchers can utilize this reagent to explore its potential binding affinity and selectivity against various biological targets, particularly in the development of novel enzyme inhibitors or antimicrobial agents . Its physicochemical properties, inferred from its molecular formula, make it a suitable candidate for lead optimization in drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to fully characterize the compound's properties and activity profile for their specific investigations.

Properties

IUPAC Name

4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPDSFZUPGZUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine derivative, which is then coupled with a chloro-substituted benzene sulfonamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings .

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Compounds with similar structures have shown inhibitory effects on kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This suggests potential applications in oncology for treating various cancers .
  • Antiviral Properties : Heterocyclic compounds like pyrimidines are often explored for their antiviral activities. Modifications at specific positions can enhance efficacy against viral targets, indicating that this compound may also possess similar properties .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating critical signaling pathways in diseases. Related structures have been investigated for their inhibitory effects on enzymes like monoamine oxidase (MAO), which is significant in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound and its analogs:

  • Anticancer Evaluation : A study designed new sulfonamide derivatives containing triazine rings and evaluated their cytotoxic activity against human cancer cell lines, demonstrating significant anticancer potential .
  • Enzyme Inhibition Studies : Research on new sulfonamides indicated their potential as inhibitors of α-glucosidase and acetylcholinesterase, suggesting therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
  • Synthesis and Biological Evaluation : Investigations into the synthesis of related compounds revealed promising results in terms of biological activity against various targets, reinforcing the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound binds to the active site of the enzyme, blocking its activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Notable Properties References
Target Compound Pyrimidine: 6-ethoxy, 2-methyl; phenyl linker 443.9 (calculated) Not reported Potential enzyme inhibition due to sulfonamide and pyrimidine moieties
4-Chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide Ethyl linker instead of phenyl; dimethylamino substituent 369.868 Not reported Enhanced solubility due to dimethylamino group
4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide Methoxy and amino substituents on pyrimidine 328.3 Not reported Improved hydrogen-bonding capacity
4-Chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide Pyrrole substituent on phenyl ring 332.8 Not reported Increased aromatic stacking potential
4-Chloro-N-[4-(6-chloro-3a-hydroxy-8,8a-dihydro-3aH-indeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide Indenothiazole fused ring system Not reported 116 Enhanced rigidity and potential anticancer activity

Computational and Analytical Tools

Biological Activity

4-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A chlorinated phenyl group
  • An ethoxy-substituted pyrimidine moiety
  • A sulfonamide functional group

This structure plays a crucial role in its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit kinase activity by competing with ATP binding, leading to reduced phosphorylation of downstream targets. This can alter cellular signaling pathways crucial for various physiological processes.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies have suggested that sulfonamide derivatives can inhibit tumor growth by targeting specific cancer-related pathways .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, potentially making it useful in treating inflammatory diseases .
  • Cardiovascular Effects : Research on related sulfonamides indicates potential impacts on perfusion pressure and coronary resistance, suggesting cardiovascular applications .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of sulfonamide derivatives:

  • A study evaluating the cardiovascular effects of various benzenesulfonamide derivatives found that certain compounds significantly decreased perfusion pressure in isolated rat heart models. This suggests a potential for therapeutic applications in managing cardiovascular conditions .
  • Another investigation into the enzyme inhibitory properties of related compounds reported IC50 values indicating potent inhibition against specific targets, reinforcing the potential of these compounds in drug development .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound. Theoretical models have been employed to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters, which are crucial for determining the bioavailability and efficacy of the compound in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth via kinase inhibition
Anti-inflammatoryModulation of inflammatory pathways
CardiovascularDecreased perfusion pressure in isolated hearts
Enzyme InhibitionPotent inhibition against specific targets

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